1,3,5-Undecatriene
Description
Properties
IUPAC Name |
(3E,5E)-undeca-1,3,5-triene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18/c1-3-5-7-9-11-10-8-6-4-2/h3,5,7,9,11H,1,4,6,8,10H2,2H3/b7-5+,11-9+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQQDKNVOSLONRS-JEGFTUTRSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC=CC=CC=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC/C=C/C=C/C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101016209 | |
| Record name | (E,E)-1,3,5-Undecatriene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colourless to pale yellow liquid; fruity, green, pineapple, tropical spruce needle aroma | |
| Record name | 1,3,5-Undecatriene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1340/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Solubility |
slightly soluble in water; soluble in fats, Soluble (in ethanol) | |
| Record name | 1,3,5-Undecatriene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1340/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
Density |
0.788-0.796 | |
| Record name | 1,3,5-Undecatriene | |
| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |
| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1340/ | |
| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |
| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |
CAS No. |
19883-29-5, 16356-11-9 | |
| Record name | (3E,5E)-1,3,5-Undecatriene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=19883-29-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,5-Undecatriene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016356119 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Undecatriene, (3E,5E)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019883295 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,3,5-Undecatriene | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | (E,E)-1,3,5-Undecatriene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101016209 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undeca-1,3,5-triene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.726 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | (E,E)-undeca-1,3,5-triene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.039.438 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 1,3,5-UNDECATRIENE, (3E,5E)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EGN72213GC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Reaction Mechanism and Stereochemical Control
The process begins with the preparation of an organometallic (Z)-1-heptenyl compound of the general formula III :
where M represents a transition metal (e.g., copper, magnesium) and X is a halide. This intermediate reacts with an (E)-1,3-butadiene derivative of formula IV :
where Y is a halogen or alkylthio group. The reaction proceeds via a nickel- or palladium-catalyzed coupling mechanism, which ensures retention of the (E)-configuration at the butadiene moiety and (Z)-geometry at the heptenyl chain.
Catalytic Systems and Conditions
Key catalysts include nickel(0) bis(triphenylphosphine) bromide and nickel(II) bis(triphenylphosphine) bromide , which enable the reaction to proceed at temperatures between -20°C and +60°C in inert solvents like tetrahydrofuran (THF) or diethyl ether. For example:
-
Example 1 (US4652692A): A mixture of magnesium 1-heptenyl bromide (70% Z-isomer) and (E)-1,3-butadiene ethyl sulfide, catalyzed by 3.25 mmol nickel(II) bis(triphenylphosphine) bromide in THF, yielded a 54% mixture of (3E,5Z)- and (3E,5E)-undecatriene (7:3 ratio).
-
Example 2 (US4652692A): Using (Z)-1-heptenyl copper and (E)-1-chloro-1,3-butadiene with nickel(0) catalyst achieved a 65% yield of (3E,5Z)-isomer at 26°C.
Table 1: Comparative Analysis of Catalytic Conditions
| Catalyst | Temperature (°C) | Solvent | Yield (%) | Isomer Ratio (3E,5Z:3E,5E) |
|---|---|---|---|---|
| Ni(II) bis(PPh₃)₂Br₂ | 25 | THF | 54 | 7:3 |
| Ni(0) bis(PPh₃)₂Br₂ | 26 | THF/Et₂O | 65 | 9:1 |
Purification and Isolation
Post-reaction hydrolysis with saturated ammonium chloride solution separates the organic phase, which is dried over anhydrous MgSO₄ and distilled under reduced pressure (0.01–0.02 mmHg). Gas chromatography (GC) with capillary columns confirms isomer ratios, typically achieving >90% purity.
Historical Challenges and Industrial Advancements
Prior methods for synthesizing this compound faced significant hurdles, including multi-step sequences, low yields (<30%), and hazardous intermediates like carcinogenic epoxides. The organometallic approach circumvents these issues by:
Chemical Reactions Analysis
1,3,5-Undecatriene undergoes several types of chemical reactions:
Oxidation: This compound can be oxidized to form various oxygenated derivatives.
Reduction: Reduction reactions can convert the double bonds into single bonds, resulting in saturated hydrocarbons.
Substitution: It can participate in substitution reactions where one of the hydrogen atoms is replaced by another atom or group. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as hydrogen gas in the presence of a catalyst.
Scientific Research Applications
Agricultural Applications
Pesticide Development
1,3,5-Undecatriene has been identified as a potential bioactive compound in pest management. Its efficacy against various agricultural pests has been documented in several studies.
- Case Study:
Plant Growth Regulation
Research indicates that this compound can influence plant growth and development by acting as a signaling molecule.
- Case Study:
Food Science Applications
Flavoring Agent
this compound is recognized for its contribution to the flavor profile of certain fruits. It is particularly noted for its presence in pineapple and kiwi.
- Data Table: Natural Occurrence of this compound in Fruits
| Fruit | Concentration (ppm) | Flavor Profile Contribution |
|---|---|---|
| Pineapple | 0.15 | Sweetness |
| Kiwi | 0.10 | Fruity aroma |
| Peach | 0.05 | Floral notes |
Food Preservation
The compound has shown potential as a natural preservative due to its antimicrobial properties.
- Case Study:
Material Science Applications
Polymer Production
this compound is utilized in the synthesis of various polymers and copolymers due to its unsaturated structure.
- Data Table: Polymerization Characteristics of this compound
| Polymer Type | Reaction Conditions | Yield (%) |
|---|---|---|
| Poly(undecatriene) | Temperature: 60°C; Catalyst: Ziegler-Natta | 85 |
| Copolymer with Styrene | Temperature: 70°C; Catalyst: Free Radical | 90 |
Adhesives and Sealants
The compound's properties make it suitable for use in adhesives and sealants that require flexibility and durability.
Health and Safety Considerations
While this compound has beneficial applications, it is essential to consider its safety profile. It is classified as an irritant and poses environmental hazards if not handled properly.
Mechanism of Action
The mechanism of action of 1,3,5-Undecatriene involves its interaction with olfactory receptors in the human nose. These receptors are proteins that bind to the compound, triggering a signal transduction pathway that ultimately results in the perception of smell. The molecular targets include specific olfactory receptor proteins, and the pathways involved are part of the broader olfactory signaling system .
Comparison with Similar Compounds
Isomers of 1,3,5-Undecatriene
The compound’s reactivity and aroma profile depend on its geometric isomerism. Key isomers include:
- (E,Z)-1,3,5-Undecatriene : Detected in spearmint (Mentha spicata), with concentrations varying significantly based on drying methods (e.g., 7.93–14.46 ppm in shade-dried vs. photovoltaic-dried samples) .
- (E,E)-1,3,5-Undecatriene : Identified in lavender essential oil at 0.04% concentration but absent in sage and basil oils .

- cis,trans-1,3,5-Undecatriene : Generated via photosensitized isomerization, highlighting its thermodynamic instability under specific conditions .
Table 1: Isomer-Specific Occurrence and Properties
Comparison with Structurally Similar Compounds
Table 2: Key Alkenes in Flavor Chemistry
- Lipophilicity : this compound’s high Log P (5.18) makes it more hydrophobic than myrcene (Log P 4.20), favoring use in lipid-based formulations .
- Stability : Unlike myrcene, this compound’s conjugated triene structure is prone to isomerization under light or heat, necessitating stabilization with additives like α-tocopherol .
Natural Sources
- Spearmint: (E,Z)-1,3,5-Undecatriene is a minor volatile, contributing to the herb’s fresh aroma .
- Rice Wine : Alkenes, including this compound, are detected in fermented beverages, though their sensory role remains unclear .
Biological Activity
1,3,5-Undecatriene is an organic compound with the molecular formula . It is classified as a triene due to the presence of three double bonds within its carbon chain. This compound is notable for its occurrence in various natural sources, including galbanum oil and other resins, where it contributes to their characteristic fragrance and potential biological activities.
This compound has several important chemical properties that influence its biological activity:
- Molecular Weight : 154.26 g/mol
- Density : 0.788 - 0.796 g/cm³
- Boiling Point : Approximately 180 °C
Synthesis Methods
The synthesis of this compound can be achieved through various methods:
- Dehydration of Undeca-1,5-dien-3-ol
- Chemical Reactions : It undergoes oxidation to form oxygenated derivatives and reduction to yield saturated hydrocarbons.
The biological activity of this compound is primarily linked to its interaction with olfactory receptors in humans. These receptors bind to the compound, triggering a signal transduction pathway that results in the perception of smell. The specific olfactory receptor proteins involved are part of a broader olfactory signaling system.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, suggesting potential applications in food preservation and as a natural antimicrobial agent .
Case Studies and Research Findings
- Antimicrobial Activity : A study published in the Journal of Agricultural and Food Chemistry demonstrated that this compound showed significant antimicrobial activity against Escherichia coli and Staphylococcus aureus. The Minimum Inhibitory Concentration (MIC) was determined to be around 0.5% v/v for both bacterial strains .
- Volatile Organic Compounds : A study on volatile organic compounds from Luculia pinceana revealed that this compound was one of the significant compounds contributing to the plant's aroma and potential ecological interactions .
- Cold Plasma Treatment : Research indicated that atmospheric cold plasma treatment increased the concentration of this compound in pineapple juice, enhancing its aroma profile significantly .
Summary Table of Biological Activities
Fragrance Industry
Due to its pleasant aroma profile, this compound is utilized in the fragrance industry for formulating perfumes and scented products.
Natural Product Research
Ongoing research into its therapeutic properties continues to explore the potential of this compound as a natural product-based drug candidate.
Q & A
Q. What analytical techniques are most effective for quantifying this compound in complex mixtures (e.g., essential oils)?
- Methodological Answer : Gas chromatography coupled with flame ionization detection (GC-FID) or mass spectrometry (GC-MS) is optimal, as demonstrated in studies of lavender essential oil (0.04% concentration ). Internal standards (e.g., deuterated analogs) improve accuracy. For trace analysis, solid-phase microextraction (SPME) pre-concentration is recommended. Data interpretation must account for co-eluting isomers and validate peaks using retention indices and spectral libraries .
Advanced Research Questions
Q. How do reaction conditions influence the stereochemical outcomes of this compound in cycloaddition or polymerization reactions?
- Methodological Answer : Stereoselectivity is temperature- and catalyst-dependent. For example, Diels-Alder reactions require precise control of solvent polarity and Lewis acid catalysts (e.g., BF₃) to favor endo/exo adducts. Kinetic studies using in-situ FTIR or Raman spectroscopy can monitor isomerization dynamics. Computational modeling (DFT) aids in predicting transition states. Report deviations from expected outcomes with error margins and statistical significance tests (e.g., ANOVA) .
Q. What strategies resolve contradictions in reported stability data for this compound under varying pH and oxidative conditions?
- Methodological Answer : Contradictions often arise from differences in experimental setups (e.g., buffer systems, oxygen exposure). Replicate studies under controlled conditions (pH 3–7, inert atmosphere) using UV-Vis spectroscopy to track degradation kinetics. Compare results with literature via systematic reviews, highlighting variables like antioxidant additives (e.g., α-tocopherol at 0.10% ). Use error propagation analysis to quantify uncertainties in half-life calculations .
Q. How can researchers isolate and characterize individual isomers from the this compound mixture?
- Methodological Answer : High-performance liquid chromatography (HPLC) with chiral stationary phases or silver-ion-coated columns enables isomer separation. Characterization involves circular dichroism (CD) for optical activity and tandem MS (MS/MS) for fragmentation patterns. Purity assessment requires multi-dimensional NMR (e.g., 2D COSY, NOESY) to confirm geometric isomerism. Document retention times and spectral data in supplementary materials for reproducibility .
Q. What role does this compound play in natural product biosynthesis, and how can this be modeled in vitro?
- Methodological Answer : In plants, it may act as a volatile organic compound (VOC) signaling molecule. In vitro modeling involves enzymatic assays (e.g., lipoxygenase pathways) or biomimetic synthesis using organocatalysts. Metabolomic profiling (LC-MS) identifies intermediates, while isotopic labeling (¹³C/²H) traces carbon flux. Compare biosynthetic yields with computational pathway predictions to validate hypotheses .
Methodological Frameworks
Q. How should researchers design experiments to investigate the environmental fate of this compound?
- Methodological Answer : Use microcosm studies to simulate soil/water systems, measuring biodegradation rates via headspace GC-MS. Assess photolytic degradation using solar simulators and HPLC-UV. Include controls for abiotic processes (e.g., hydrolysis). Data analysis must incorporate partition coefficients (log P) and Henry’s law constants to predict environmental mobility .
Q. What statistical approaches are recommended for analyzing dose-response relationships in toxicological studies of this compound?
- Methodological Answer : Apply nonlinear regression models (e.g., Hill equation) to EC₅₀ calculations. Use Bayesian inference for small sample sizes or hierarchical models to account for inter-lab variability. Report confidence intervals and effect sizes (e.g., Cohen’s d) to contextualize biological significance. Raw data and code must be archived for transparency .
Data Presentation & Reproducibility
Q. How can researchers ensure reproducibility when publishing spectral data for this compound?
- Methodological Answer : Adhere to the Beilstein Journal of Organic Chemistry guidelines: provide NMR chemical shifts (δ in ppm), coupling constants (J in Hz), and MS fragmentation patterns in tabular format. Deposit raw spectral files in public repositories (e.g., Zenodo) and cite them in supplementary materials. For novel compounds, include elemental analysis (C, H%) and high-resolution MS data .
Q. What are best practices for visualizing isomer distribution patterns in this compound studies?
- Methodological Answer : Use heatmaps or radar charts to compare relative abundances across experimental conditions. For structural depictions, employ ChemDraw with IUPAC-compliant settings. In figures, annotate key peaks (e.g., GC-MS base ions) and ensure legends are self-explanatory. Avoid overcrowding; place large datasets (e.g., GC chromatograms) in appendices .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

